3-(4-Hydroxyphenyl)chroman-7-ol

Endocrinology Estrogen Receptor Pharmacology Phytoestrogens

3-(4-Hydroxyphenyl)chroman-7-ol, also known as (R,S)-Equol or 7,4'-Homoisoflavane, is a non-steroidal isoflavandiol estrogen. It is a racemic mixture produced as the primary active metabolite of the dietary soy isoflavone daidzein by specific human intestinal microflora.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 66036-38-2
Cat. No. B3029434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)chroman-7-ol
CAS66036-38-2
Synonyms(+-)-isomer of equol
3' Hydroxy Equol
3'-hydroxy-equol
4' methoxy 7 isoflavanol
4' O Methyl Equol
4'-methoxy-7-isoflavanol
4'-O-methyl equol
6' Hydroxy Equol
6'-hydroxy-equol
equol
Equol, 4'-O-Methyl
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
InChIKeyADFCQWZHKCXPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procure 3-(4-Hydroxyphenyl)chroman-7-ol (CAS 66036-38-2) as a Defined Research Tool?


3-(4-Hydroxyphenyl)chroman-7-ol, also known as (R,S)-Equol or 7,4'-Homoisoflavane, is a non-steroidal isoflavandiol estrogen [1]. It is a racemic mixture produced as the primary active metabolite of the dietary soy isoflavone daidzein by specific human intestinal microflora [2]. For scientific and industrial procurement, this compound represents a defined and consistently available racemic mixture (CAS 66036-38-2), enabling reproducible studies on the net biological effects of the two enantiomers combined, which is essential for research into estrogen receptor signaling, inflammation, and cardiovascular function where the racemic mixture is the standard reference.

The Critical Pitfalls of Replacing 3-(4-Hydroxyphenyl)chroman-7-ol with Common Analogs


Substituting the racemic compound (CAS 66036-38-2) with its metabolic precursor (daidzein) or either isolated enantiomer ((S)-Equol or (R)-Equol) introduces significant, quantifiable experimental variability. Daidzein possesses a distinct pharmacological profile and lower potency in multiple key assays [1]. The (S)- and (R)-enantiomers of equol exhibit striking differences in receptor binding affinity, with (S)-Equol being a high-affinity ligand for estrogen receptor β (ERβ) and (R)-Equol showing significantly lower activity [2]. Therefore, the racemic mixture offers a distinct and reproducible starting point that is not interchangeable with its related compounds, ensuring that research outcomes are not confounded by variable metabolic conversion or unknown enantiomeric purity.

Quantifiable Differentiation of 3-(4-Hydroxyphenyl)chroman-7-ol (66036-38-2) vs. Analogs and Alternatives


Differential Estrogen Receptor (ER) Binding: (S)-Equol vs. (R)-Equol in Receptor Binding Assays

The biological activity of the racemic mixture (CAS 66036-38-2) is driven by the high affinity of its (S)-enantiomer for estrogen receptor β (ERβ), a property not shared by its counterpart. (S)-Equol binds to ERβ with a Ki of 0.73 nM, demonstrating >300-fold higher affinity than for ERα (Ki = 270 nM) [1]. In contrast, (R)-Equol shows weak and non-selective binding to both ERα (Ki = 27.4 nM) and ERβ (Ki = 15.4 nM) . This fundamental difference in receptor binding explains why procurement of the defined racemic mixture is critical for accurately interpreting ER-mediated assays.

Endocrinology Estrogen Receptor Pharmacology Phytoestrogens

Potency Comparison: (R,S)-Equol vs. Daidzein in Human Neutrophil Inflammation Assays

(R,S)-Equol demonstrates significantly higher potency in modulating human neutrophil activity compared to its metabolic precursor, daidzein. The racemic compound inhibited leukotriene B4 (LTB4) production in human neutrophils with an IC50 of 200 nmol/L, whereas daidzein was markedly less potent (IC50 > 1000 nmol/L) [1]. Furthermore, (R,S)-Equol inhibited myeloperoxidase (MPO) activity with an IC50 of 450 nmol/L, an effect significantly greater than that of daidzein [1]. The enhanced activity is linked to its superior cellular accumulation, reaching intracellular concentrations up to ~600 nmol/L [1].

Immunology Inflammation Neutrophil Biology

Comparative In Vivo Efficacy: (R,S)-Equol vs. O-DMA in a Postmenopausal Osteoporosis Model

In an ovariectomized (OVX) mouse model of estrogen deficiency, (R,S)-Equol demonstrated superior in vivo efficacy compared to another major daidzein metabolite, O-desmethylangolensin (O-DMA). Three weeks of oral equol administration (0.5 mg/day) to OVX mice maintained femoral bone mineral density (BMD) at levels comparable to sham-operated controls, while O-DMA failed to prevent OVX-induced bone loss [1]. In parallel in vitro studies, equol dose-dependently inhibited osteoclast formation, an effect not observed with O-DMA [1].

Osteoporosis Bone Metabolism Menopause Research

Preserved Vasorelaxant Activity: (R,S)-Equol vs. Daidzein in Hypertensive Vascular Tissue

While (R,S)-Equol and daidzein exhibit similar vasorelaxant potency in normotensive arteries, a key functional difference emerges under pathological conditions. In isolated carotid arteries from angiotensin II-induced hypertensive rats, the vasorelaxant response to equol was fully preserved, whereas the response to daidzein was significantly impaired [1]. This indicates a differential interaction with the hypertensive vascular environment that favors equol.

Cardiovascular Research Hypertension Vascular Biology

Defined Research Applications for 3-(4-Hydroxyphenyl)chroman-7-ol (CAS 66036-38-2) Justified by Comparative Evidence


Investigating Estrogen Receptor β (ERβ) Signaling in Disease Models

As a racemic mixture containing the high-affinity ERβ ligand (S)-Equol, this compound is ideal for dissecting ERβ-mediated pathways. Its defined composition allows for reproducible activation of ERβ-dependent transcriptional programs [1]. This is critical for research in hormone-dependent cancers (e.g., prostate, breast), menopausal symptoms, and cognitive function, where the selective activation of ERβ is a primary area of investigation.

In Vivo and In Vitro Studies of Postmenopausal Osteoporosis

Direct comparative evidence shows that (R,S)-Equol, but not the alternative metabolite O-DMA, maintains bone mineral density in a validated OVX mouse model [2]. This makes the racemic mixture a robust and validated tool for studying the mechanisms of estrogen-deficiency-induced bone loss and for screening potential bone-protective agents in a preclinical setting.

Neutrophil-Mediated Inflammation and Oxidative Stress Assays

(R,S)-Equol has been shown to be a more potent inhibitor of key neutrophil functions (LTB4 production, MPO activity) than its precursor daidzein, and it achieves higher intracellular concentrations [3]. Therefore, it is a superior research probe for studying the regulation of human neutrophil activity and for investigating the role of soy metabolites in inflammatory diseases.

Research on Vascular Dysfunction in Hypertensive Disease States

Unlike daidzein, (R,S)-Equol retains its vasodilatory function in hypertensive arteries, making it a unique and valuable tool for studying vascular pathophysiology [4]. This property justifies its use in experiments designed to understand how estrogenic compounds affect vascular tone and reactivity specifically under conditions of elevated blood pressure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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